N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide
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Description
“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide” is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41. It belongs to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products .
Synthesis Analysis
The synthesis of THIQ-based compounds, including “this compound”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of “this compound” is based on the THIQ heterocyclic scaffold . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for molecular structure analysis.Scientific Research Applications
Synthesis and Chemical Properties :
- The compound has been utilized in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylates through Pictet-Spengler condensation, contributing to the field of organic chemistry and synthesis methodologies (Silveira et al., 1999).
- It is also involved in the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, where its structural properties were studied, highlighting its role in molecular and crystal structure analysis (Bougheloum et al., 2013).
Biological Activities :
- This compound has been studied for its antimicrobial and antifungal activities. Research showed that some derivatives exhibited high activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential in developing new antimicrobial agents (Fadda et al., 2016).
Potential in Drug Metabolism :
- In drug metabolism, a related compound, a biaryl-bis-sulfonamide, was studied for its metabolites in mammalian systems using microbial biocatalysis. This research is significant for understanding drug metabolism and developing new pharmacological agents (Zmijewski et al., 2006).
Pharmacological Profile :
- The pharmacological profile of derivatives of 1,2,3,4-tetrahydroisoquinoline, including sulfonamide derivatives, was evaluated. This included studies on their anticonvulsant effects and inhibition of the enzyme carbonic anhydrase, which is relevant in the treatment of epilepsy (Gitto et al., 2009).
Matrix Metalloproteinase Inhibition :
- Tetrahydroisoquinoline-based sulfonamide hydroxamates, related to this compound, were synthesized and found to be potent inhibitors of matrix metalloproteinases, which is significant in the context of cancer research and treatment (Ma et al., 2004).
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)17-8-7-12-5-6-14(9-13(12)10-17)16-21(19,20)11(2)3/h5-6,9,11,16H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSBESFCLAFHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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